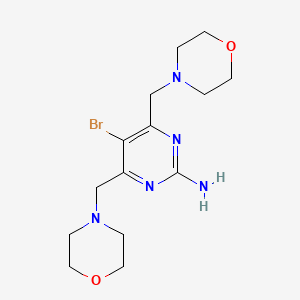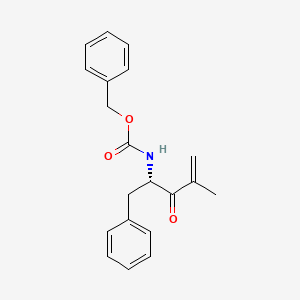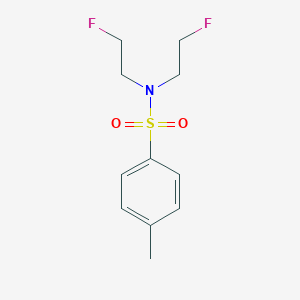![molecular formula C20H16N6O3S B14003277 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide CAS No. 29821-93-0](/img/structure/B14003277.png)
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide is an azo compound characterized by the presence of a diazene functional group (–N=N–). Azo compounds are known for their vibrant colors and are widely used in dyes and pigments. The compound also contains 8-hydroxyquinoline, a well-known ligand for metal complexes, and a sulfonamide group, which is often found in medicinal chemistry due to its antibacterial properties.
Méthodes De Préparation
The synthesis of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide typically involves an azo coupling reaction. This reaction is performed between a diazonium salt and a coupling component. For instance, the diazonium salt can be prepared from 4-methylpyrimidin-2-ylamine, which is then reacted with 8-hydroxyquinoline to form the azo compound . The reaction conditions often include acidic or basic environments to facilitate the coupling process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. Major products formed from these reactions include quinone derivatives, amines, and substituted sulfonamides .
Applications De Recherche Scientifique
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the sulfonamide group.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes and metal ions. For instance, as a glyoxalase I inhibitor, the compound binds to the active site of the enzyme, preventing its normal function in detoxifying methylglyoxal, a cytotoxic byproduct. This inhibition can lead to the accumulation of toxic substances in cancer cells, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide include:
(E)-4-((2-amino-8-hydroxyquinolin-5-yl)diazenyl)-N-(thiazol-2-yl)benzenesulfonamide: Another glyoxalase I inhibitor with a thiazole moiety.
1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-ethylpiperazin-1-yl)ethanone: A compound with antifungal activity, containing a piperazine ring.
The uniqueness of this compound lies in its combination of the 8-hydroxyquinoline moiety and the sulfonamide group, which imparts both metal-chelating and antimicrobial properties.
Propriétés
Numéro CAS |
29821-93-0 |
|---|---|
Formule moléculaire |
C20H16N6O3S |
Poids moléculaire |
420.4 g/mol |
Nom IUPAC |
4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-(4-methylpyrimidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H16N6O3S/c1-13-10-12-22-20(23-13)26-30(28,29)15-6-4-14(5-7-15)24-25-17-8-9-18(27)19-16(17)3-2-11-21-19/h2-12,27H,1H3,(H,22,23,26) |
Clé InChI |
PIODDWPPYJEJGP-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C4C=CC=NC4=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-Chloro-4-[[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride; sulfuric acid](/img/structure/B14003205.png)
![6-[(3-Ethyloxetan-3-YL)methoxy]hexan-1-OL](/img/structure/B14003208.png)
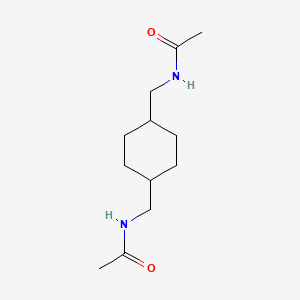

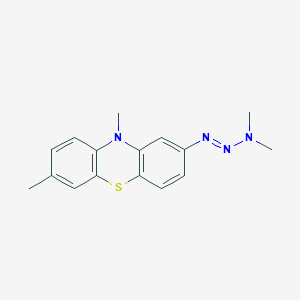
![1-[2-(Methylsulfanyl)phenyl]-2-(4-nitrophenyl)ethanol](/img/structure/B14003220.png)
![Acetamide,5-b]pyridin-5-yl)-](/img/structure/B14003222.png)
![2-[(2,6-Dimethyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14003233.png)
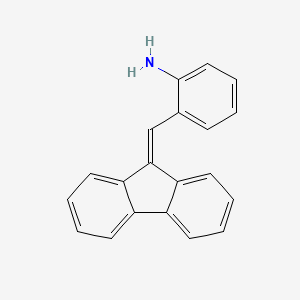
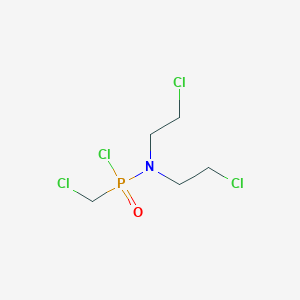
![3-(Spiro[2.5]octan-6-yl)propiolic acid](/img/structure/B14003240.png)
